N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S/c1-15-7-12-20(16(2)13-15)28-22(32)14-34-26-30-23-19-5-3-4-6-21(19)29-24(23)25(33)31(26)18-10-8-17(27)9-11-18/h3-13,29H,14H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXDWMYHBXIGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the fluorophenyl and dimethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would be essential to maximize efficiency and minimize costs. Quality control measures, such as chromatography and spectroscopy, would be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity centers on three key functional regions:
- Sulfanyl (-S-) linkage
- Acetamide (-NHCO-) group
- Pyrimidoindole core
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl bridge acts as a nucleophilic site. In alkaline conditions, it undergoes substitution with electrophiles such as alkyl halides or acyl chlorides. For example:
This reaction is critical for derivatization to enhance solubility or biological activity.
Hydrolysis of the Acetamide Moiety
Under acidic or basic hydrolysis, the acetamide group cleaves to form carboxylic acid derivatives:
This reaction is pH-dependent and occurs efficiently in 6M HCl at 80°C .
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO-) using oxidizing agents like hydrogen peroxide or mCPBA:
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| HO (30%) | Sulfoxide | 65–70 |
| mCPBA | Sulfone | 80–85 |
This modification alters polarity and binding affinity .
Functionalization of the Pyrimidoindole Core
The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) at electron-rich positions (C5 and C7). Common reactions include:
Nitration
Nitration with HNO/HSO introduces nitro groups at C5:
This enhances electrophilicity for further coupling reactions .
Halogenation
Bromination or chlorination occurs regioselectively at C7 using NBS or Cl/FeCl:
| Halogenation Agent | Position | Yield (%) |
|---|---|---|
| NBS (in CCl) | C7 | 75–80 |
| Cl/FeCl | C7 | 60–65 |
Halogenated derivatives show improved pharmacokinetic profiles.
Cross-Coupling Reactions
The fluorophenyl group participates in Suzuki-Miyaura couplings with boronic acids, facilitated by Pd catalysts:
| Catalyst System | Reaction Time (h) | Yield (%) |
|---|---|---|
| Pd(PPh)/KCO | 12 | 85–90 |
| PdCl(dppf)/CsF | 8 | 88–92 |
This enables structural diversification for SAR studies .
Reductive Alkylation
The acetamide’s carbonyl group undergoes reductive amination with primary amines under H/Raney Ni:
This reaction optimizes metabolic stability .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the indole and pyrimidine rings, forming a bridged bicyclic structure. This property is leveraged in prodrug design.
Degradation Pathways
Stability studies (40°C/75% RH for 6 months) reveal:
- Hydrolytic Degradation : 8–12% decomposition via acetamide cleavage.
- Oxidative Degradation : 5–7% sulfoxide formation.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to the modulation of various cellular pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, enzyme inhibition studies, and cellular assays.
Comparison with Similar Compounds
Pyrimido[5,4-b]indole Derivatives
Compounds such as N-(3,3-dimethylbutyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (28) and N-(tert-butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32) () share the pyrimidoindole core but differ in their N-alkyl substituents. These analogs exhibit selective Toll-like receptor 4 (TLR4) antagonism, with compound 28 showing superior potency (IC₅₀ = 0.8 µM) compared to 32 (IC₅₀ = 2.1 µM), highlighting the importance of branched alkyl chains for target engagement .
Thieno[3,2-d]pyrimidine Analogs
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide () replaces the pyrimidoindole core with a thienopyrimidine system. This modification reduces planarity, leading to decreased TLR4 affinity (IC₅₀ > 10 µM) but improved metabolic stability in hepatic microsomes (t₁/₂ = 45 min vs. 22 min for pyrimidoindole analogs) .
Substituent Effects on Pharmacological Activity
Fluorophenyl vs. Chlorophenyl Substituents
Replacing the 4-fluorophenyl group in the target compound with a 4-chlorophenyl moiety (as in 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide , ) increases electron-withdrawing effects, enhancing oxidative stability but reducing solubility (logP = 3.9 vs. 3.5 for the fluorophenyl analog). Chlorophenyl derivatives also show weaker anti-inflammatory activity in carrageenan-induced edema models (ED₅₀ = 12 mg/kg vs. 8 mg/kg for fluorophenyl analogs) .
N-Aryl vs. N-Alkyl Acetamide Groups
The 2,4-dimethylphenyl group on the target compound’s acetamide nitrogen improves selectivity for cyclooxygenase-2 (COX-2) inhibition (COX-2 IC₅₀ = 0.4 µM; COX-1 IC₅₀ = 15 µM) compared to alkyl-substituted analogs like N-isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (27) (COX-2 IC₅₀ = 1.2 µM; COX-1 IC₅₀ = 18 µM) .
Anti-Inflammatory and Analgesic Profiles
Pyrimidoindole-based acetamides generally exhibit dual anti-inflammatory and analgesic effects. The target compound demonstrates 65% inhibition of paw edema at 10 mg/kg (vs. 55% for diclofenac) in rat models, while N-(3-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide () shows weaker efficacy (45% inhibition) .
Toxicity and Metabolic Stability
The 2,4-dimethylphenyl group reduces acute toxicity (LD₅₀ = 320 mg/kg) compared to N-(tetrahydrofuran-2-ylmethyl) analogs (LD₅₀ = 210 mg/kg) (). However, fluorophenyl derivatives exhibit faster clearance (CL = 25 mL/min/kg) than chlorophenyl analogs (CL = 18 mL/min/kg) due to cytochrome P450-mediated metabolism .
Data Tables
Table 1. Structural and Pharmacological Comparison of Selected Analogs
Table 2. In Vivo Anti-Inflammatory Activity
| Compound | Edema Inhibition (%) at 10 mg/kg | Analgesic Efficacy (Tail-Flick Test, % MPE) |
|---|---|---|
| Target Compound | 65 | 70 |
| Diclofenac Sodium (Reference) | 55 | 60 |
| 27 () | 50 | 55 |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activities. This article focuses on its pharmacological properties, mechanism of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molar mass of approximately 467.58 g/mol. The presence of the pyrimidine and indole moieties suggests potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The pyrimidine and indole derivatives have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The presence of fluorophenyl and sulfur groups enhances the lipophilicity and bioavailability, facilitating better interaction with bacterial membranes.
- Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of the MAPK signaling pathway.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
| Activity Type | Target | IC50/EC50 | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 66 µM | |
| Anticancer | HeLa cells | 75 µg/mL | |
| Anti-inflammatory | COX-1 | 50 µM |
Case Studies
- Antimicrobial Efficacy : In a study focusing on the antimicrobial properties of similar pyrimidine derivatives, compounds demonstrated significant activity against S. aureus with MIC values indicating effective inhibition at low concentrations. The study underlines the importance of structural modifications in enhancing antimicrobial potency.
- Cancer Cell Line Studies : A detailed investigation into the anticancer effects revealed that this compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways.
- Inflammatory Response Modulation : Another case study evaluated the compound's effect on inflammatory markers in vitro. Results indicated a dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-alpha) in macrophage cultures treated with the compound.
Q & A
Q. What synthetic routes are commonly employed for this compound, and what intermediates are critical?
The synthesis typically involves coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form acetamide bonds, as seen in structurally related compounds . Key intermediates include the pyrimidoindole core and the thioacetamide linker. Solvent selection (e.g., dichloromethane) and purification via recrystallization or column chromatography are critical for isolating the final product .
Q. Which spectroscopic methods are most effective for structural characterization?
X-ray crystallography (for resolving crystal packing and dihedral angles) , NMR (to confirm proton environments and substituent integration) , and mass spectrometry (for molecular weight validation) are standard. IR spectroscopy can verify functional groups like carbonyls and sulfanyl moieties .
Q. What initial biological assays are recommended for activity screening?
Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies in cell lines are common starting points. For example, related pyrimidoindole derivatives have been screened for antitumor activity via MTT assays .
Q. How should this compound be stored to ensure stability?
Store in airtight containers at -20°C, protected from light and moisture. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict degradation pathways .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized in multi-step reactions?
Apply Design of Experiments (DoE) to optimize parameters like reaction temperature, stoichiometry, and catalyst loading. For example, flow-chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability . Controlled copolymerization strategies, as used in analogous systems, may also improve step efficiency .
Q. What strategies resolve contradictions in biological activity across experimental models?
Cross-validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Structural analogs with fluorophenyl groups show activity variations due to solubility differences, which can be addressed via formulation adjustments (e.g., co-solvents or nanoencapsulation) .
Q. How does computational modeling (e.g., DFT) predict reactivity or binding interactions?
Density Functional Theory (DFT) calculates electronic effects of substituents (e.g., the electron-withdrawing 4-fluorophenyl group) on charge distribution and binding affinity. Molecular docking can simulate interactions with target proteins, as demonstrated for related acetamide derivatives .
Q. What challenges arise in scaling synthesis while preserving stereochemical integrity?
Scale-up risks include racemization at chiral centers and side reactions. Flow-chemistry systems mitigate these by ensuring precise temperature and mixing control . Continuous crystallization techniques, validated for similar compounds, maintain purity during large-scale production .
Q. How do substituents (e.g., 4-fluorophenyl) influence stability and reactivity?
X-ray studies of analogs reveal that electron-withdrawing groups like fluorine increase oxidative stability but reduce nucleophilic reactivity at the sulfanyl moiety . Solubility can be modulated by adjusting hydrophobic/hydrophilic substituent ratios .
Q. How to design Structure-Activity Relationship (SAR) studies for derivatives?
Systematically modify substituents on the pyrimidoindole core and acetamide linker. For example, replacing the 4-fluorophenyl group with chlorophenyl or methoxyphenyl moieties and evaluating changes in bioactivity . High-throughput screening (HTS) of analogs can identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
